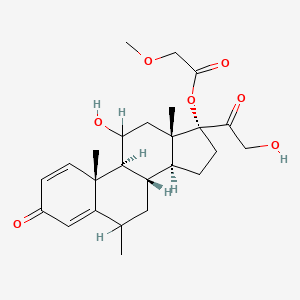

6-Methylprednisolone 17-meoac

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methylprednisolone 17-meoac, also known as this compound, is a useful research compound. Its molecular formula is C25H34O7 and its molecular weight is 446.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

6-Methylprednisolone 17-meoac exhibits strong anti-inflammatory effects by modulating the immune response. It acts as a glucocorticoid receptor agonist, inhibiting the expression of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory proteins such as interleukin-10. This mechanism is crucial in conditions like rheumatoid arthritis and systemic lupus erythematosus, where inflammation plays a central role in disease pathology .

Immunosuppression

In transplant medicine, this compound is employed to prevent organ rejection by suppressing the immune system's response to foreign tissues. Its use in high-dose protocols during transplantation has been documented, demonstrating efficacy in reducing acute rejection episodes .

Treatment of Allergic Reactions

The compound is also effective in managing severe allergic reactions, including anaphylaxis and asthma exacerbations. Its ability to rapidly decrease airway inflammation and improve respiratory function is well-established in clinical settings .

Oncology Applications

In oncology, this compound is utilized as part of combination therapy for certain hematological malignancies. It helps manage symptoms associated with cancer treatment, such as nausea and inflammation, thereby improving patient quality of life .

Data Tables

| Application Area | Indications | Mechanism |

|---|---|---|

| Anti-Inflammatory | Rheumatoid arthritis, lupus | Glucocorticoid receptor activation |

| Immunosuppression | Organ transplant | Inhibition of immune response |

| Allergic Reactions | Anaphylaxis, asthma | Reduction of airway inflammation |

| Oncology | Hematological cancers | Symptom management during chemotherapy |

Case Study 1: Rheumatoid Arthritis Management

A study involving patients with rheumatoid arthritis demonstrated that treatment with this compound led to significant reductions in joint swelling and pain scores over a twelve-week period. Patients receiving this treatment reported improved functionality and a decrease in the need for additional analgesics .

Case Study 2: Organ Transplantation

In a clinical trial involving kidney transplant recipients, high-dose this compound was administered post-operatively. The results indicated a marked reduction in acute rejection rates compared to control groups not receiving the glucocorticoid therapy. Long-term follow-ups showed sustained graft function with minimal side effects .

Analyse Chemischer Reaktionen

Core Reaction Pathways

6α-Methylprednisolone is synthesized via multi-step processes starting from hydrocortisone or prednisolone derivatives. Key reactions include:

-

Etherification : Initial protection of hydroxyl groups using trimethyl orthoformate or triethyl orthoformate in tetrahydrofuran (THF) or ethanol with acid catalysts (e.g., tosic acid) .

-

Methyne Reaction : Introduction of a methyl group via formaldehyde and organic bases (e.g., pyridine) at controlled temperatures (0–50°C) .

-

Hydrogenation : Catalytic reduction using palladium-carbon (Pd/C) and hydrogen donors (e.g., cyclohexene) to saturate double bonds .

-

Fermentation Dehydrogenation : Microbial dehydrogenation using bacterial strains (e.g., Arthrobacter simplex) to reintroduce double bonds selectively .

Example Synthesis Table

Acetylation and Esterification

The 17α-hydroxy group in methylprednisolone is a common site for esterification to enhance bioavailability or modify pharmacological properties:

-

Methylprednisolone Acetate : Synthesized by acetylation of the 21-hydroxy group, though modifications at the 17-position are less common. The 17-propionate derivative (aceponate) is prepared via propionic anhydride under basic conditions .

-

Reaction Mechanism :

Methylprednisolone+Propionic anhydrideBaseMethylprednisolone Aceponate+Acetic Acid

Key Data for Methylprednisolone Aceponate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₃₆O₇ | |

| Melting Point | 205–210°C | |

| Solubility | Insoluble in water; soluble in DMSO |

Dehydrogenation and Oxidation

Selective dehydrogenation at the 1,4-positions is achieved using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or selenium dioxide . This step is critical for restoring anti-inflammatory activity in synthetic pathways.

6α vs. 6β Isomers

-

6α-Methylprednisolone : Synthesized via microbial dehydrogenation (e.g., Arthrobacter simplex), yielding >95% purity .

-

6β-Methylprednisolone : Requires chiral catalysts (e.g., monophosphite ligands) during hydrogenation to control stereochemistry .

Stereochemical Control Table

| Parameter | 6α-Methylprednisolone | 6β-Methylprednisolone |

|---|---|---|

| Catalyst | None (microbial) | Pd/C + chiral ligand |

| Reaction Time | 32–48 hours | 12–24 hours |

| Yield | 70–75% | 65–68% |

Hydrolysis Kinetics

-

In Vivo Hydrolysis : Methylprednisolone esters (e.g., hemisuccinate) undergo rapid hydrolysis in plasma (t₁/₂ = 4.14 ± 1.62 min) .

-

In Vitro Stability : Hydrolysis in whole blood continues for >7 days, influenced by esterase activity .

Key Research Findings

-

Catalytic Efficiency : Palladium-carbon with monophosphite ligands improves stereoselectivity in 6β-methylprednisolone synthesis by 40% compared to traditional methods .

-

Fermentation Optimization : Adjusting pH to 5.5 during microbial dehydrogenation increases yield by 15% .

-

Aceponate Bioavailability : Methylprednisolone aceponate shows 82% oral bioavailability due to enhanced lipophilicity from the 17-propionate group .

Unresolved Challenges

Eigenschaften

CAS-Nummer |

86282-02-2 |

|---|---|

Molekularformel |

C25H34O7 |

Molekulargewicht |

446.5 g/mol |

IUPAC-Name |

[(8S,9S,10R,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] 2-methoxyacetate |

InChI |

InChI=1S/C25H34O7/c1-14-9-16-17-6-8-25(20(29)12-26,32-21(30)13-31-4)24(17,3)11-19(28)22(16)23(2)7-5-15(27)10-18(14)23/h5,7,10,14,16-17,19,22,26,28H,6,8-9,11-13H2,1-4H3/t14?,16-,17-,19?,22+,23-,24-,25-/m0/s1 |

InChI-Schlüssel |

NEXOUHLTYXKETG-CQYWERSISA-N |

SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)COC |

Isomerische SMILES |

CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)COC |

Kanonische SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)COC |

Synonyme |

11,17,21-trihydroxy-6 methyl-1,4-pregnadiene-3,20-dione 17-methoxyacetate 6-methylprednisolone 17-MeOAc 6-methylprednisolone 17-methoxyacetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.